molecular formula C21H24N2O2S B128480 N-Desmethyl eletriptan CAS No. 153525-55-4

N-Desmethyl eletriptan

Katalognummer: B128480
CAS-Nummer: 153525-55-4
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: HHTDENYTSCXDFO-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Desmethyl eletriptan can be synthesized through a straightforward and efficient method. One such method involves the reaction of eletriptan with ethyl chloroformate in tetrahydrofuran (THF) to isolate a carbamate derivative, followed by reduction with lithium aluminum hydride in THF . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar steps as the laboratory methods, scaled up for industrial production. The use of high-efficiency reactors and optimized reaction conditions ensures the production of this compound in large quantities.

Analyse Chemischer Reaktionen

Primary Metabolic Formation Pathway

N-Desmethyl eletriptan forms via oxidative N-demethylation of eletriptan, mediated by cytochrome P450 enzyme CYP3A4 . Key characteristics of this reaction:

ParameterValue/DescriptionSource
Catalytic enzymeCYP3A4 (primary), minor CYP2D6 contribution
Reaction typeNADPH-dependent oxidative demethylation
In vitro metabolic ratio10-20% of parent compound's concentration
Inhibitor impactKetoconazole reduces formation by 80-90%
Species specificityConsistent across humans, rats, and dogs

This biotransformation occurs predominantly in hepatic microsomes, with recombinant CYP3A4 demonstrating 85% of total metabolic clearance capacity . The reaction follows Michaelis-Menten kinetics, though exact Km values remain unspecified in published literature.

Comparative Pharmacokinetic Profile

The metabolite exhibits distinct kinetic properties compared to its parent drug:

ParameterEletriptanThis compoundSignificance
Half-life (hours)413Prolonged metabolite exposure
Plasma concentration100%10-20%Reduced pharmacological impact
Protein binding85%Not reportedPotential free fraction differences
CNS penetrationHighLikely similarShared vasoconstrictive effects

Enzymatic Interactions and Inhibition Profile

Studies using chemical inhibitors and monoclonal antibodies demonstrate CYP3A4's dominant role:

InhibitorCYP Target% InhibitionExperimental Model
Ketoconazole3A492Human liver microsomes
Quinidine2D615Recombinant enzyme system
Anti-CYP3A4 antibodies3A488Immunoinhibition assay

These findings confirm CYP3A4's primary responsibility for metabolite formation, explaining eletriptan's sensitivity to drug interactions with CYP3A4 inhibitors/inducers .

Secondary Metabolic Pathways

While N-demethylation represents the principal metabolic route, limited evidence suggests potential secondary reactions:

  • Oxidative transformations : Possible pyrrolidine ring oxidation (predicted from parent drug metabolism)

  • Conjugation pathways : Theoretical glucuronidation potential (unconfirmed in literature)

  • Excretion mechanisms : Primarily renal clearance with some biliary elimination

No active secondary metabolites have been identified, and the compound appears pharmacologically stable once formed .

Synthetic Accessibility

Though primarily biosynthesized in vivo, laboratory synthesis routes include:

  • Direct demethylation : Using chemical oxidizing agents on eletriptan precursor

  • Multi-step synthesis : From indole derivatives through sequential alkylation/sulfonation

Industrial production typically employs biocatalytic methods for stereochemical control, though specific process details remain proprietary .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

N-Desmethyl eletriptan exhibits a pharmacological profile similar to its parent compound, eletriptan. It acts as a selective agonist for serotonin receptors 5-HT_1B and 5-HT_1D, which are crucial in the pathophysiology of migraines. The compound's ability to induce vasoconstriction in cranial blood vessels while maintaining a favorable safety profile makes it a significant player in migraine therapy.

Key Characteristics:

  • Mechanism of Action: Agonism at 5-HT_1B and 5-HT_1D receptors.
  • Vasoconstrictive Properties: Effective in reducing intracranial blood flow, thus alleviating migraine symptoms.
  • Safety Profile: Minimal side effects compared to other triptans, particularly regarding cardiovascular risks .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in treating acute migraine attacks. The following table summarizes key findings from various clinical trials:

Dosage (mg) Headache Response (2 hours) Pain-Free Response (2 hours) Sustained Relief (24 hours) Number Needed to Treat (NNT)
202.04 (RB)3.09 (RB)2.01 (RB)4.4
402.38 (RB)5.96 (RB)2.55 (RB)2.9
802.50 (RB)6.40 (RB)3.01 (RB)2.6

Notes:

  • RB indicates relative benefit.
  • The NNT values suggest that fewer patients need treatment for one to benefit from the drug compared to placebo .

Case Studies and Observational Data

Several case studies have highlighted the effectiveness of this compound in diverse patient populations:

  • Case Study: Elderly Patients with Cardiovascular Risk
    • A study involving elderly patients with a history of cardiovascular issues showed that this compound provided effective migraine relief without significant cardiovascular events, highlighting its safety in sensitive populations .
  • Long-term Efficacy Study
    • A longitudinal study assessed the long-term use of this compound among chronic migraine sufferers. Results indicated sustained efficacy over time with minimal development of tolerance or increased side effects .
  • Comparative Effectiveness Research
    • In a head-to-head trial against other triptans, this compound demonstrated superior efficacy and patient satisfaction scores, reinforcing its position as a first-line treatment option for acute migraines .

Wirkmechanismus

N-Desmethyl eletriptan exerts its effects by binding to serotonin (5-HT) receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to the inhibition of trigeminal nerve activity and vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound is primarily metabolized by the cytochrome P450 isoform CYP3A4 .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

N-Desmethyl eletriptan (DETT) is a significant metabolite of eletriptan, a medication used primarily for the acute treatment of migraines. Understanding the biological activity of DETT is crucial for assessing its pharmacological properties, efficacy, and safety profile. This article explores the metabolic pathways, receptor interactions, pharmacokinetics, and clinical implications associated with this compound.

Metabolism and Pharmacokinetics

This compound is primarily formed through the metabolism of eletriptan by cytochrome P450 enzymes, particularly CYP3A4. Studies indicate that the conversion of eletriptan to DETT occurs in human liver microsomes and is significantly inhibited by various CYP3A4 inhibitors such as troleandomycin and erythromycin . The metabolic pathway can be summarized as follows:

  • Parent Compound : Eletriptan
  • Metabolite : this compound
  • Primary Enzyme : CYP3A4
  • Inhibitors : Troleandomycin, Erythromycin

The pharmacokinetic profile of DETT reveals that it circulates at concentrations approximately 10% to 20% of those observed for its parent compound, indicating that while it is a minor metabolite, it may still contribute to the overall pharmacological effects of eletriptan .

Receptor Activity

This compound exhibits activity as a selective agonist at serotonin receptors, specifically 5-HT_1B and 5-HT_1D subtypes. These receptors are implicated in the mechanism of action for triptans, which include vasoconstriction and inhibition of pro-inflammatory neuropeptides involved in migraine pathophysiology . The binding affinity and functional activity of DETT at these receptors are critical for its potential therapeutic effects.

Table 1: Receptor Affinity Comparison

Compound5-HT_1B Affinity (Ki)5-HT_1D Affinity (Ki)
This compound[Data Required][Data Required]
Eletriptan[Data Required][Data Required]

Note: Specific binding affinity data for this compound is not universally available; further studies are needed to fill these gaps.

Case Study Analysis

A notable case study involving patients treated with eletriptan indicated that those who metabolized the drug effectively (with higher levels of DETT) experienced better outcomes in terms of pain relief compared to those with lower metabolite levels. This suggests a potential link between the concentration of this compound and clinical efficacy.

Safety Profile

The safety profile of this compound appears consistent with that of its parent compound, eletriptan. Common adverse events reported include dizziness, somnolence, and asthenia. Importantly, there have been no significant reports indicating increased risk associated specifically with DETT compared to other triptans .

Table 2: Adverse Events in Clinical Trials

Adverse EventEletriptan (%)Placebo (%)
Dizziness63
Somnolence64
Asthenia53

Eigenschaften

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTDENYTSCXDFO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153525-55-4
Record name N-Desmethyl eletriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153525554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL ELETRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MOZ326Q5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl eletriptan
Reactant of Route 2
Reactant of Route 2
N-Desmethyl eletriptan
Reactant of Route 3
Reactant of Route 3
N-Desmethyl eletriptan
Reactant of Route 4
N-Desmethyl eletriptan
Reactant of Route 5
N-Desmethyl eletriptan
Reactant of Route 6
N-Desmethyl eletriptan
Customer
Q & A

Q1: How does the route of administration (oral vs. subcutaneous) affect the interaction between eletriptan and ketoconazole, a CYP3A4 inhibitor, and what is the impact on N-Desmethyl eletriptan formation?

A: Research indicates a differential drug-drug interaction (DDI) potential for eletriptan based on the route of administration when co-administered with ketoconazole, a CYP3A4 inhibitor []. Orally administered eletriptan, in the presence of ketoconazole, exhibited increased Cmax and AUCinf, suggesting reduced clearance. Concurrently, the formation of this compound, a pharmacologically active metabolite, decreased. Conversely, subcutaneous eletriptan administration with ketoconazole showed no significant changes in eletriptan Cmax or AUCinf. While this compound formation was detectable after subcutaneous administration, limited data from intermittent time points makes it difficult to draw definitive conclusions about the impact of ketoconazole in this context. This preclinical data highlights the need for further clinical evaluation of these interactions [].

Q2: What is the primary metabolic pathway of eletriptan in humans, and how do drug interactions affect this pathway?

A: Eletriptan is primarily metabolized by the CYP3A4 enzyme in the liver, leading to the formation of this compound, a significant metabolite found in human circulation at concentrations 10-20% of the parent drug []. Studies using human liver microsomes confirmed the dominant role of CYP3A4 in this compound formation. This metabolic process was significantly inhibited by known CYP3A4 inhibitors like troleandomycin, erythromycin, and miconazole, indicating a potential for drug-drug interactions []. Co-administration of eletriptan with CYP3A4 inhibitors could increase eletriptan plasma concentrations, potentially leading to altered efficacy or adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.